3-(1-Ethyl-1H-pyrazol-4-yl)-4-methylbenzoic acid
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Overview
Description
3-(1-Ethyl-1H-pyrazol-4-yl)-4-methylbenzoic acid is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)-4-methylbenzoic acid typically involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-pyrazol-4-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or benzoic acid moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce hydropyrazoles.
Scientific Research Applications
3-(1-Ethyl-1H-pyrazol-4-yl)-4-methylbenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: The compound’s derivatives are investigated for their applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)-4-methylbenzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(4-Chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol
Uniqueness
3-(1-Ethyl-1H-pyrazol-4-yl)-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-8-11(7-14-15)12-6-10(13(16)17)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUFRQHRFGHKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=C(C=CC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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